USP Potency Specification: Minimum 540 μg Clindamycin per mg
Clindamycin Palmitate Hydrochloride has a defined USP potency specification of not less than 540 µg of clindamycin (C₁₈H₃₃ClN₂O₅S) per mg [1]. This contrasts with clindamycin hydrochloride, where approximately 1.13 g of the hydrochloride is equivalent to 1 g of clindamycin [2].
| Evidence Dimension | Potency (μg clindamycin per mg salt) |
|---|---|
| Target Compound Data | ≥540 μg/mg |
| Comparator Or Baseline | Clindamycin Hydrochloride: ~885 μg/mg (calculated from 1.13 g salt = 1 g base) |
| Quantified Difference | Clindamycin Palmitate HCl has approximately 39% lower clindamycin content by mass (540 vs ~885 μg/mg) |
| Conditions | USP official monograph assay method |
Why This Matters
This lower potency per unit mass must be accounted for in formulation and procurement to ensure accurate dosing equivalence, preventing under- or overdosing when switching between salt forms.
- [1] USP Monographs: Clindamycin Palmitate Hydrochloride. USP 29. View Source
- [2] Trissel's Stability of Compounded Formulations, 6th Ed. Clindamycin Hydrochloride; Clindamycin Palmitate Hydrochloride; Clindamycin Phosphate. View Source
